

# molecular structure of 2,6-Difluoro-4-methoxyphenylacetic acid

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxyphenylacetic acid

Cat. No.: B1309079

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An In-Depth Technical Guide to the Molecular Structure of **2,6-Difluoro-4-methoxyphenylacetic Acid**

## Introduction

**2,6-Difluoro-4-methoxyphenylacetic acid** is a substituted phenylacetic acid derivative of significant interest in contemporary chemical and pharmaceutical research. As a bifunctional molecule, it incorporates a highly substituted phenyl ring and a carboxylic acid moiety, making it a versatile building block. Its classification as a "Protein Degradator Building Block" underscores its relevance in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup> The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring is a classic medicinal chemistry approach to modulate physicochemical properties, including metabolic stability, lipophilicity, and target-binding interactions. This guide provides a comprehensive technical overview of its molecular structure, analytical characteristics, and relevance for researchers in drug discovery and organic synthesis.

## Chemical Identity and Core Properties

The foundational step in understanding any chemical entity is to establish its unequivocal identity and fundamental properties. **2,6-Difluoro-4-methoxyphenylacetic acid** is registered under CAS Number 886498-98-2.<sup>[1][2][3][4][5]</sup> Its core identifiers and physicochemical properties are summarized below for rapid reference.

**Table 1: Chemical Identifiers**

Identifier	Value
IUPAC Name	2-(2,6-difluoro-4-methoxyphenyl)acetic acid[3][6]
Synonyms	Benzeneacetic acid, 2,6-difluoro-4-methoxy-[2] [3][6][7]
CAS Number	886498-98-2[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O <sub>3</sub> [1][2][3][5]
SMILES	<chem>FC1=C(C(=CC(=C1)OC)F)CC(=O)O</chem>
InChI	InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)[6]
InChIKey	KXWRAINJKJTUDG-UHFFFAOYSA-N[2][6]

**Table 2: Physicochemical Properties**

Property	Value	Source
Molecular Weight	202.16 g/mol	[1][2]
Appearance	Solid	[6]
Melting Point	137 - 139 °C	[6]
Boiling Point	269.4 °C (at 760 mmHg)	[2][6]
Density	1.354 g/cm <sup>3</sup>	[2]
XLogP3	1.6	[2][6]
Topological Polar Surface Area	46.53 Å <sup>2</sup>	[2][6]
Purity (Typical)	≥95%	[1]

## Molecular Architecture and Conformational Analysis

The molecule's functionality is a direct consequence of its structure. It is composed of a 1,2,3,5-tetrasubstituted benzene ring connected to an acetic acid side chain.

Key Functional Groups

2,6-Difluoro-4-methoxyphenylacetic Acid

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)